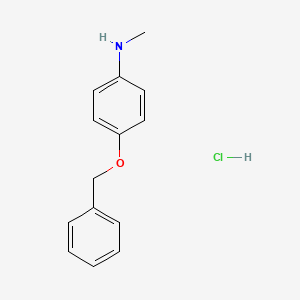

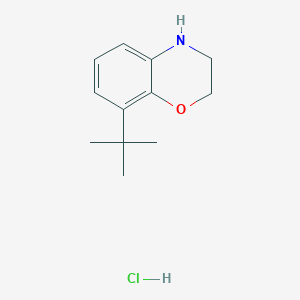

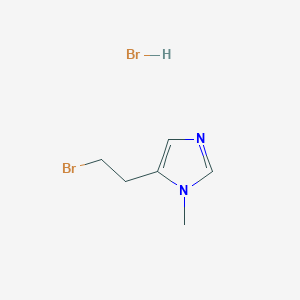

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, abbreviated as 2-AEBOS, is an organic compound that has been widely used in scientific research. It has a variety of applications, ranging from lab experiments to biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Applications

Synthesis and Antimicrobial Potential : 1,3-benzoxazole-5-sulfonamide derivatives, including those similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were synthesized and tested for antimicrobial activity. Some compounds showed comparable or better activity against bacterial and fungal strains compared to reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).

Antimicrobial Evaluation of Novel Derivatives : Newly synthesized 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles were evaluated for antimicrobial activities against various bacterial and fungal strains, including drug-resistant isolates (Ertan-Bolelli et al., 2016).

Applications in Drug Development

Potential Light Harvesting Properties : Quantum mechanical studies of aromatic halogen-substituted sulfonamidobenzoxazole compounds, similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, revealed potential applications in light harvesting, indicating their usefulness in designing new DSSCs (Dye-Sensitized Solar Cells) (Sheena Mary et al., 2019).

Carbonic Anhydrase Inhibition for Cancer Therapy : Glycoconjugate benzene sulfonamides, which could include derivatives of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were found to inhibit carbonic anhydrase, a tumor-associated enzyme. This inhibition is being explored for cancer therapies (Wilkinson et al., 2006).

Synthesis for Antitumor Activities : Certain benzoxazole derivatives, similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, have been synthesized and tested for antitumor activities against human leukemia cells, showing potential as new antitumor agents (Oksuzoglu et al., 2017).

Fluorescence Sensing of Anions : Derivatives of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide have been used in the development of anion sensors, with potential applications in chemical sensing and analysis (Wu et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit rna-dependent rna polymerase (rdrp), a crucial enzyme in viral replication and transcription . This suggests that 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide may also target RdRp or similar enzymes.

Mode of Action

Based on the structural similarity to other compounds, it is plausible that it binds to its target enzyme, inhibiting its function . This interaction could lead to changes in the enzyme’s activity, potentially disrupting the replication and transcription of viruses.

Biochemical Pathways

If it does inhibit rdrp as suggested, it would affect the viral replication pathway . Inhibition of RdRp would prevent the synthesis of viral RNA, thereby disrupting the life cycle of the virus.

Result of Action

If it does inhibit rdrp, it could potentially disrupt the replication and transcription of viruses, thereby inhibiting viral proliferation .

Propriétés

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPKJIHDWELEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)

![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)